molecular formula C29H33NO5 B15210114 butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5717-61-3

butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B15210114
CAS No.: 5717-61-3
M. Wt: 475.6 g/mol
InChI Key: UPKUJPCIYRQYEF-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a tetrahydroquinoline derivative featuring a 2,3-dimethoxyphenyl substituent at position 4, a phenyl group at position 7, and a butan-2-yl ester at position 2. The 2,3-dimethoxy group on the phenyl ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for biological activity or crystallographic behavior .

Properties

CAS No.

5717-61-3

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO5/c1-6-17(2)35-29(32)25-18(3)30-22-15-20(19-11-8-7-9-12-19)16-23(31)27(22)26(25)21-13-10-14-24(33-4)28(21)34-5/h7-14,17,20,26,30H,6,15-16H2,1-5H3

InChI Key

UPKUJPCIYRQYEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step synthetic route. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate to form the hexahydroquinoline core. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology:

    Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of sec-Butyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights butan-2-yl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS: 5725-42-8) as a closely related analogue . A comparative analysis is outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound (Dimethoxyphenyl) Analog (Chlorophenyl/Dichlorophenyl)
Substituents at Position 4 2,3-Dimethoxyphenyl (electron-donating groups) 3,4-Dichlorophenyl (electron-withdrawing groups)
Substituents at Position 7 Phenyl 4-Chlorophenyl
Molecular Formula C₃₀H₃₂N₂O₅ (estimated) C₂₇H₂₆Cl₃NO₃
Potential Bioactivity Hypothesized to modulate hydrogen bonding Likely enhanced lipophilicity due to Cl groups
Synthetic Challenges Methoxy groups may complicate regioselectivity Chlorine substituents may require harsh conditions

Key Observations:

Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which could enhance solubility in polar solvents and influence π-π interactions in crystal packing .

Methoxy groups may promote hydrogen-bonding networks (e.g., C–H···O interactions), as observed in related systems .

NMR Profiling: Evidence from analogous tetrahydroquinolines (e.g., compounds 1 and 7 in ) suggests that substituent changes in regions analogous to positions 4 and 7 would alter chemical shifts in specific proton environments (e.g., aromatic or ester-linked carbons). For instance, chlorine atoms in the analogue would deshield nearby protons compared to methoxy groups.

Biological Activity

Butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS No. 5717-61-3) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available research findings on the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C29H33NO5C_{29}H_{33}NO_5 with a molar mass of 469.58 g/mol. The structure features a quinoline core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacteria and fungi. A study demonstrated that synthesized quinoline derivatives showed excellent potency against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget PathogenActivity (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Butan-2-yl derivativeCandida albicans32 µg/mL

Anticancer Activity

Butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl derivatives have shown promise in cancer research. Quinoline-based compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and inhibition of topoisomerases. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against several cancer cell lines .

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of a related quinoline derivative on breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in several studies. For example, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

The biological activities of butan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl derivatives can be attributed to their interaction with various biological targets:

  • DNA Binding : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some quinoline compounds exhibit activity at GABA receptors and other neurotransmitter systems, which may contribute to their neuroprotective effects.

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